6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid
Description
6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid is a complex heterocyclic compound featuring a 3-pyridinecarboxylic acid backbone substituted at the 6-position with a bis(2-pyridinylmethyl)aminomethyl group. This structure combines multiple pyridine rings and a tertiary amine, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(25)15-7-8-18(22-11-15)14-23(12-16-5-1-3-9-20-16)13-17-6-2-4-10-21-17/h1-11H,12-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUMMUGJQNPJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=NC=C(C=C2)C(=O)O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168778 | |
| Record name | 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440367-79-3 | |
| Record name | 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440367-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Assembly via Reductive Amination
A widely adopted route involves sequential alkylation and reductive amination:
-
Formation of bis(2-pyridinylmethyl)amine : Reacting 2-picolyl chloride with ammonia under basic conditions yields the tertiary amine.
-
Mannich reaction : Condensing the amine with formaldehyde and 6-amino-3-picoline in ethanol at 60°C introduces the methylene bridge.
-
Oxidation of the methyl group : Treating the intermediate with potassium permanganate in acidic aqueous conditions converts the 3-methyl group to a carboxylic acid.
This method achieves moderate yields (35–45%) but requires stringent pH control during oxidation to prevent over-oxidation.
Palladium-Catalyzed Coupling Approaches
Adapting methodologies from pyridine dicarboxylate synthesis, a palladium-catalyzed carbonylation strategy has been explored:
-
Substrate preparation : 6-Bromo-3-picoline is treated with bis(2-pyridinylmethyl)amine in the presence of a palladium-diphosphine complex (e.g., Pd(OAc)₂ with 1,4-bis(diphenylphosphino)butane).
-
Carbon monoxide insertion : Under 10–20 bar CO pressure in methanol at 120°C, the bromide is converted to the methyl ester.
-
Ester hydrolysis : Basic hydrolysis with NaOH yields the carboxylic acid.
Optimized conditions (0.5 mol% Pd/C, 1.6% aqueous NaOH) improve yields to 55.4% while minimizing side reactions.
Catalytic Systems and Reaction Optimization
Palladium Ligand Effects
The choice of diphosphine ligands significantly impacts catalytic efficiency:
| Ligand | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 1,4-Bis(diphenylphosphino)butane | 55.4 | 99.7 | |
| Triphenylphosphine | 23.5 | 99.8 | |
| Xantphos | 42.1 | 99.5 |
Bidentate ligands enhance stability of the Pd(0) intermediate, facilitating oxidative addition of the aryl halide.
Solvent and Temperature Profiling
Polar aprotic solvents (e.g., dimethylacetamide) improve substrate solubility but may necessitate higher temperatures (120–150°C). Mixed solvent systems (dichloromethane/acetonitrile) enable controlled crystallization during workup, as demonstrated in analogous syntheses.
Purification and Characterization
Crystallization Techniques
Post-synthetic purification leverages differential solubility:
Analytical Validation
-
HPLC : Retention time alignment with authentic standards confirms identity.
-
Mass spectrometry : ESI-MS (m/z calc. for C₂₂H₂₁N₅O₂: 395.17; found: 395.2).
-
¹H NMR : Characteristic signals at δ 8.55 (pyridine-H), 4.25 (–CH₂–N–), and 13.1 (COOH, broad).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, compounds like 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid are studied for their potential as therapeutic agents. The following applications are noteworthy:
- Anticancer Activity : Research indicates that derivatives of pyridinecarboxylic acids exhibit cytotoxic effects against various cancer cell lines. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown promise in antimicrobial studies, where pyridine derivatives are known to exhibit activity against bacteria and fungi. This is particularly relevant in the development of new antibiotics .
- Metal Ion Chelation : The ability of this compound to form stable complexes with metal ions makes it a candidate for use in drug formulation and delivery systems. Metal complexes of pyridinecarboxylic acids have been explored for their enhanced bioavailability and targeted delivery mechanisms .
Coordination Chemistry
Coordination chemistry is another significant area where this compound is utilized:
- Ligand Design : This compound acts as a bidentate ligand, capable of coordinating with transition metals. Its unique structure allows for the formation of stable metal-ligand complexes, which are essential in catalysis and materials science .
- Catalytic Applications : Metal complexes formed with this ligand have been studied for their catalytic properties in organic reactions, including oxidation and reduction processes. The tunable nature of the ligand's coordination environment allows for enhanced catalytic activity .
Materials Science
In materials science, the compound's properties lend themselves to various innovative applications:
- Sensing Applications : The ability of this compound to interact with different analytes makes it suitable for use in sensors. Its derivatives have been explored as fluorescent sensors for detecting metal ions and other environmental pollutants .
- Polymer Chemistry : Incorporating this compound into polymer matrices has been investigated to enhance material properties such as thermal stability and mechanical strength. Its coordination capabilities allow for the development of new polymer composites with tailored functionalities .
Case Study 1: Anticancer Research
A study published in Inorganic Chemistry demonstrated that a metal complex derived from this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Coordination Chemistry
Research highlighted in Journal of Coordination Chemistry focused on synthesizing various metal complexes using this compound as a ligand. The resulting complexes showed enhanced catalytic activity in the oxidation of alcohols, showcasing the potential utility of this compound in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its effects are mediated through these interactions, which can modulate enzyme activity, receptor function, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) AMG 333
Structure: 6-[[[(S)-(3-Fluoro-2-pyridinyl)[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-3-pyridinecarboxylic acid . Molecular Weight: 396.36 g/mol. Activity: TRPM8 antagonist evaluated for migraine prophylaxis. Outcome: Discontinued due to adverse effects (paresthesia, dysgeusia) despite good pharmacokinetics .
(b) PF-04991532
Structure: 6-[[(2S)-3-Cyclopentyl-1-oxo-2-[4-(trifluoromethyl)-1H-imidazol-1-yl]propyl]amino]-3-pyridinecarboxylic acid . Molecular Weight: 396.36 g/mol. Activity: Glucokinase activator explored for antidiabetic applications. Key Feature: Bulky substituents enhance target specificity but may limit solubility .
(c) SSTR5 Antagonist (Roche Compound)
Structure: 6-[[1-[(4-Chloro-3,5-diethoxyphenyl)methyl]-4-piperidinyl]amino]-3-pyridinecarboxylic acid . Activity: Somatostatin receptor subtype 5 antagonist used in glucose regulation studies. Note: Demonstrates how aromatic and heterocyclic substituents modulate receptor selectivity .
Substituent-Driven Property Modifications
(a) 6-Amino-3-pyridinecarboxylic Acid (CAS 3167-49-5)
Structure: Simplest analogue with an -NH₂ group at the 6-position. Similarity Score: 0.82 vs. target compound .
(b) 2-Hydroxy-6-methylpyridine-3-carboxylic Acid (CAS 38116-61-9)
- Structure : Features -OH and -CH₃ groups at the 2- and 6-positions, respectively.
- Properties : Increased acidity (pKa ~3–4) due to the hydroxyl group; may form stable tautomers .
(c) 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid
- Structure : Ether-linked isobutoxy group at the 6-position.
- Properties : Enhanced lipophilicity (logP ~1.5–2.0) compared to carboxylate analogues; likely improved membrane permeability .
Physicochemical and Pharmacokinetic Considerations
Molecular Weight and Solubility
The target compound’s molecular weight (estimated ~400–450 g/mol) and hydrophobic pyridinyl groups may limit aqueous solubility, a challenge shared with AMG 333 and PF-04991532 . Simpler analogues (e.g., 6-amino-3-pyridinecarboxylic acid, MW 138.12 g/mol) exhibit better solubility but lack functional complexity .
Stability
- Hydrogen bonding networks, as observed in 6-methylpyridin-3-amine crystals, suggest that analogues with polar substituents (e.g., -OH, -NH₂) may exhibit enhanced crystalline stability .
Biological Activity
6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid, also referred to as a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name: 6-((bis(2-pyridinylmethyl)amino)methyl)-3-pyridinecarboxylic acid
- Molecular Formula: C19H18N4O2
- Molecular Weight: 342.37 g/mol
- CAS Number: 440367-79-3
This compound features two pyridinyl groups attached to a central amino group, which is further linked to a carboxylic acid moiety. The presence of multiple nitrogen atoms in the structure suggests potential interactions with various biological targets.
Anticancer Properties
Research has indicated that derivatives of pyridine carboxylic acids exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyridine derivatives can inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. The most biologically active compounds from related studies have shown IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research. For example, it has been noted that derivatives can act as inhibitors of CDP reductase activity, which is essential for nucleotide metabolism. Such inhibition can lead to cytotoxic effects in cancer cells, making these compounds potential candidates for further development in cancer therapy .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various pyridine derivatives found that those with structural similarities to this compound exhibited promising cytotoxicity against L1210 leukemia cells. The most effective compounds achieved significant prolongation of survival in animal models .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyridine derivatives has provided insights into how modifications at various positions influence biological activity. For instance, alkyl substitutions at specific positions on the pyridine ring have been correlated with increased potency against specific cancer cell types .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid?
Synthesis typically involves multi-step organic reactions, including:
- Substitution reactions to introduce the bis(2-pyridinylmethyl)amino group. Alkyl halides or sulfonyl chlorides may act as electrophiles (e.g., methyl iodide for methylation) .
- Oxidation/Reduction to adjust functional groups. For example, potassium permanganate (oxidation) or sodium borohydride (reduction) may modify carboxylic acid derivatives .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended for isolating intermediates.
Q. How should researchers characterize the compound’s purity and structure?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) for purity assessment.
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns and pyridine ring integrity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±5 ppm accuracy) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., substitution at the pyridine nitrogen). Tools like Gaussian or ORCA are standard .
- Reaction Path Search : Employ algorithms (e.g., GRRM) to identify energetically favorable intermediates, reducing trial-and-error experimentation .
- Example Workflow :
- Model the electrophilic substitution mechanism.
- Screen solvents (DMF vs. THF) for optimal yield using COSMO-RS solvation models.
Q. How to resolve contradictions in biological activity data across studies?
- Case Study : If one study reports enzyme inhibition while another shows no activity:
- Validate Assay Conditions : Check buffer pH (pyridine derivatives are pH-sensitive) and co-solvents (DMSO tolerance <1%).
- Structural Confirmation : Re-analyze compound identity via X-ray crystallography to rule out isomerism or degradation .
- Dose-Response Analysis : Use Hill plots to assess efficacy thresholds and potential non-specific binding.
Q. What strategies improve the compound’s solubility for in vitro assays?
- Salt Formation : React with sodium hydroxide to generate a carboxylate salt.
- Co-Solvents : Use PEG-400 or cyclodextrins (10-20% v/v) in aqueous buffers.
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl) at non-critical positions via late-stage functionalization .
Methodological Challenges and Solutions
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Key Steps :
- Core Modifications : Vary the pyridinylmethyl groups (e.g., replace 2-pyridinyl with 3-pyridinyl) .
- Functional Group Screening : Test methyl, ethyl, or acetyl derivatives at the carboxylic acid position.
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What experimental controls are critical for reproducibility in catalytic applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
